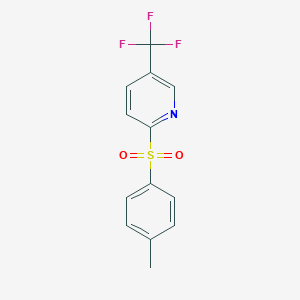
N-(3,5-dimethylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)benzenesulfonamide, also known as sulfaquinoxaline, is a sulfonamide antibiotic that is widely used in veterinary medicine. It is an effective treatment for various bacterial infections, including coccidiosis, salmonellosis, and respiratory tract infections in animals.
作用機序
N-(3,5-dimethylphenyl)benzenesulfonamide works by inhibiting the synthesis of folic acid, which is an essential component of bacterial DNA. By blocking the production of folic acid, the bacteria cannot replicate and eventually die off. This mechanism of action is similar to other sulfonamide antibiotics.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to have a high degree of bioavailability and is rapidly absorbed into the bloodstream after oral administration. It is metabolized in the liver and excreted in the urine. It has been shown to have a low toxicity profile and is generally well-tolerated by animals.
実験室実験の利点と制限
N-(3,5-dimethylphenyl)benzenesulfonamide has several advantages for laboratory experiments. It is readily available and relatively inexpensive compared to other antibiotics. It is also effective against a wide range of bacterial strains, making it a versatile tool for researchers. However, there are also limitations to its use. It can only be used in animals and cannot be used in humans due to its potential side effects. Additionally, it can only be used for in vitro experiments and cannot be used in vivo due to its toxicity.
将来の方向性
There are several future directions for the study of N-(3,5-dimethylphenyl)benzenesulfonamide. One area of research is the development of new sulfonamide antibiotics that are more effective against resistant bacterial strains. Another area of research is the investigation of the potential use of this compound in combination with other antibiotics to enhance their effectiveness. Additionally, there is a need for further research into the toxicity of this compound and its potential impact on the environment. Finally, there is a need for further research into the mechanism of action of this compound to better understand its antibacterial properties.
Conclusion:
In conclusion, this compound is an important sulfonamide antibiotic that is widely used in veterinary medicine. It has a range of scientific research applications and has been extensively studied for its antibacterial properties. While it has several advantages for laboratory experiments, there are also limitations to its use. There are several future directions for the study of this compound, including the development of new sulfonamide antibiotics and the investigation of its potential use in combination with other antibiotics.
合成法
The synthesis of N-(3,5-dimethylphenyl)benzenesulfonamide involves the reaction between 3,5-dimethylaniline and benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The product is then purified through recrystallization to obtain a white crystalline solid with a melting point of 183-185°C.
科学的研究の応用
N-(3,5-dimethylphenyl)benzenesulfonamide has been extensively studied for its antibacterial properties and has been used in various scientific research applications. It has been used to study the effects of sulfonamide antibiotics on bacterial growth and to determine the minimum inhibitory concentration (MIC) of various bacterial strains. It has also been used in studies investigating the resistance mechanisms of bacteria to sulfonamide antibiotics.
特性
分子式 |
C14H15NO2S |
|---|---|
分子量 |
261.34 g/mol |
IUPAC名 |
N-(3,5-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15NO2S/c1-11-8-12(2)10-13(9-11)15-18(16,17)14-6-4-3-5-7-14/h3-10,15H,1-2H3 |
InChIキー |
RFDAPUDSPGRHNP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)C |
正規SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one](/img/structure/B274539.png)
![2-{[5-(1H-benzimidazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-chlorothiophen-2-yl)ethanone](/img/structure/B274540.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274553.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)

![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B274588.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)